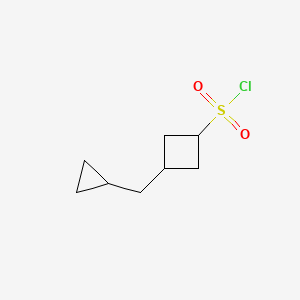

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2361635-10-9 . It has a molecular weight of 208.71 . The IUPAC name for this compound is 3-(cyclopropylmethyl)cyclobutane-1-sulfonyl chloride . It is extensively used for diverse scientific research purposes.

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride”, can be achieved through chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The InChI code for “3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride” is 1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 . This code provides a unique representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación

- 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride serves as an intermediate in the synthesis of various enzymatic inhibitors. Researchers use it to develop compounds that modulate specific enzymes, potentially leading to therapeutic applications in diseases like cancer, inflammation, and metabolic disorders .

- The compound participates in the generation and trapping of sulfenes. When combined with imines and glyoxylates in the presence of chinchona alkaloids, it forms chiral sultams and sultones. These chiral molecules find applications in asymmetric synthesis and drug discovery .

- Chemists use 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride as a versatile reagent in organic synthesis. It can introduce the sulfonyl chloride functional group into various substrates, enabling the construction of complex molecules .

- Researchers explore this compound’s potential as a building block for designing novel drugs. By modifying its structure, they can create derivatives with improved pharmacological properties, such as enhanced bioavailability or selectivity .

- The sulfonyl chloride moiety in this compound reacts with amines to form sulfonamides. Sulfonamides are essential pharmacophores in medicinal chemistry, playing a role in antibiotics, antivirals, and other therapeutic agents .

- Some studies investigate the use of sulfonyl chlorides in agrochemicals and pesticides. While specific applications may vary, the reactivity of 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride could contribute to the development of environmentally friendly crop protection agents .

Enzymatic Inhibitors

Sultam and Sultone Formation

Organic Synthesis

Medicinal Chemistry

Sulfonamide Formation

Agrochemicals and Pesticides

Propiedades

IUPAC Name |

3-(cyclopropylmethyl)cyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRYQPZUPODHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)

![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)

![ethyl 3-cyano-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2790303.png)

![3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2790310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)